2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone
Descripción
2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. The structure includes a 4-chlorophenyl substituent at position 3 of the triazole ring and a thioether-linked phenylethanone group at position 6 of the pyridazine ring (Figure 1). The triazolo-pyridazine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research .
Propiedades
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4OS/c20-15-8-6-14(7-9-15)19-22-21-17-10-11-18(23-24(17)19)26-12-16(25)13-4-2-1-3-5-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCTZBFNNQUPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These compounds interact with a variety of enzymes and receptors, indicating a broad range of potential targets.
Mode of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been shown to inhibit c-met/vegfr-2 kinases, which are involved in cell growth and angiogenesis. The inhibition of these kinases can lead to the suppression of tumor growth and metastasis.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways.
Result of Action
Similar compounds have been reported to exhibit antitumor activities.
Actividad Biológica
The compound 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone is a member of the triazole family and has garnered attention for its potential biological activities, particularly in oncology. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C17H13ClN6OS
- Molecular Weight : 400.8 g/mol
- IUPAC Name : 2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-1-phenylethanone
The compound features a triazole ring fused with a pyridazine structure, which is known to influence its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The method includes the formation of the triazole and subsequent substitution reactions to introduce the thioether and phenylethanone moieties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds similar to this one have shown promising results against glioma cell lines. One study reported that a related compound exhibited low micromolar activity against the AKT2 kinase, which is implicated in glioma malignancy and poor patient prognosis .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | U87MG | <10 | Inhibition of AKT2/PKBβ |
| Related Compound 4j | Primary Glioma Cells | 5 | Induces apoptosis |
Kinase Inhibition
The compound exhibits inhibitory activity against various kinases. Specifically, it has been shown to inhibit AKT signaling pathways crucial for tumor growth and survival . The inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Selectivity and Toxicity
Notably, studies suggest that this compound demonstrates selectivity for cancer cells over non-cancerous cells. For example, while it effectively induces cell death in glioma cells at low concentrations, it shows significantly less cytotoxicity towards normal cells . This selectivity is critical for developing therapeutics with fewer side effects.
Case Studies
- In Vitro Studies on Glioblastoma : A detailed investigation into the effects of related compounds on glioblastoma cell lines revealed that they inhibited neurosphere formation and reduced cell viability significantly while sparing healthy cells .
- Kinase Profiling : Screening against a panel of 139 kinases indicated that similar compounds preferentially target AKT2/PKBβ, which is often overexpressed in various cancers .
Comparación Con Compuestos Similares
E-4b: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic Acid
- Core : Shares the [1,2,4]triazolo[4,3-b]pyridazine system.
- Substituents: A propenoic acid chain and 3,5-dimethylpyrazole at position 5.
- Properties: Higher melting point (253–255°C) due to polar propenoic acid and pyrazole groups, suggesting improved crystallinity compared to the target compound .
- Activity: Not explicitly reported, but carboxylic acid derivatives often enhance solubility and target binding in drug design.
Lin28-1632: N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- Core : Same triazolo-pyridazine scaffold.
- Substituents : Methyl group at position 3 and an acetamide-linked phenyl group at position 6.
- Activity: Functions as a Lin28 inhibitor, a protein involved in stem cell renewal and cancer progression .
Simplified Analogues with Phenylethanone Moieties
Compound 20: 2-(4-Chlorophenyl)-1-phenylethanone
- Core : Lacks heterocyclic systems; simple ketone structure.
- Substituents : 4-Chlorophenyl and phenyl groups.
- Activity: Evaluated for biological activity (unspecified), demonstrating that even minimal structures with chlorophenyl groups can exhibit bioactivity .
Pharmaceutical Impurities with Triazolo-Pyridine Cores
Impurity C(BP): 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
- Core : Triazolo-pyridine (vs. pyridazine in the target compound).
- Substituents : Piperazine and chlorophenyl groups.
- Relevance: Demonstrates how minor changes in the fused ring system (pyridine vs. pyridazine) and substituents (piperazine vs. thio-phenylethanone) alter physicochemical and pharmacological profiles .
Comparative Data Table
Research Findings and Implications
Structural Complexity vs. Bioactivity: The target compound’s triazolo-pyridazine-thio-phenylethanone architecture may offer superior binding affinity compared to simpler analogs like Compound 20, though empirical validation is needed.
Role of Substituents : The 4-chlorophenyl group is a common feature in bioactive molecules, enhancing lipophilicity and interaction with hydrophobic binding pockets .
Thermal Stability : Analogues with polar substituents (e.g., E-4b) exhibit higher melting points, suggesting that the target compound’s stability could be modulated by introducing similar groups .
Biological Potential: The Lin28-1632 example confirms that triazolo-pyridazine derivatives can target RNA-binding proteins, expanding the scaffold’s therapeutic relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
